molecular formula C26H27FN4O3S B2748213 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170300-67-0

1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2748213
CAS RN: 1170300-67-0
M. Wt: 494.59
InChI Key: QUQKQOVCEVMWTO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved papers .

Scientific Research Applications

Molecular Structure and Analysis

Research into compounds with structural similarities to 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, such as piperazine derivatives, emphasizes the significance of crystal structure studies and density functional theory (DFT) calculations. These studies shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, providing essential information for drug design and synthesis (K. Kumara et al., 2017).

Anticancer and Radiosensitizer Applications

Compounds related to this compound have been studied for their potential as radiosensitizers and anticancer agents. These studies include the synthesis and characterization of potent derivatives against human liver cancer and melanoma cell lines, highlighting the role of sulfonamide and methoxy substitution in enhancing DNA fragmentation and acting as effective derivatives for hepatocellular carcinoma (Krishnakishore Majalakere et al., 2020).

Corrosion Inhibition

The application extends to the field of corrosion inhibition, where derivatives of benzimidazole, including those with piperazine rings, have shown effectiveness in protecting metals against corrosion in acidic environments. This is achieved through the formation of protective layers on the metal surface, demonstrating the compound's utility beyond biological applications (M. Yadav et al., 2016).

Central Nervous System Agents

Derivatives with structural similarities have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors, showcasing their potential as central nervous system agents. This includes the study of compounds as presynaptic and postsynaptic 5-HT1A receptor antagonists, contributing to the understanding of their therapeutic potential in neuropsychiatric disorders (J. Mokrosz et al., 1994).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers .

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved papers .

properties

IUPAC Name

1-benzyl-2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3S/c1-34-24-12-11-21(27)17-25(24)35(32,33)30-15-13-29(14-16-30)19-26-28-22-9-5-6-10-23(22)31(26)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKQOVCEVMWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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